N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
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Overview
Description
This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group attached to an acyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and 2-(3,4-dimethylphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a catalyst, sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of the nitro and bromine groups may contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
Uniqueness
N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to the specific arrangement of functional groups in its structure, which imparts distinct chemical reactivity and potential applications. The combination of bromine, hydroxyl, nitro, and dimethylphenoxy groups makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C17H16BrN3O5 |
---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H16BrN3O5/c1-10-3-4-14(5-11(10)2)26-9-16(22)20-19-8-12-6-13(21(24)25)7-15(18)17(12)23/h3-8,23H,9H2,1-2H3,(H,20,22)/b19-8+ |
InChI Key |
SBYPUVKUBLIWBN-UFWORHAWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C |
Origin of Product |
United States |
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